1,4-Dibromo-2,5-bis(2-bromoethyl)benzene is a synthetic organic compound characterized by its structure, which includes two bromine atoms attached to a benzene ring at the 1 and 4 positions, and two bromoethyl groups at the 2 and 5 positions. Its molecular formula is with a molecular weight of approximately 449.80 g/mol. The compound exhibits a high density of 2.103 g/cm³ and has a boiling point of 403.8 ºC at 760 mmHg, making it suitable for various applications in organic synthesis and materials science .
The reactivity of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene is primarily influenced by the presence of bromine substituents, which can undergo nucleophilic substitution reactions. These reactions can lead to the formation of various derivatives by reacting with nucleophiles such as amines or alcohols. Additionally, the compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are common in synthetic organic chemistry for forming carbon-carbon bonds .
1,4-Dibromo-2,5-bis(2-bromoethyl)benzene can be synthesized through several methods:
The applications of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene span various fields:
Several compounds share structural similarities with 1,4-dibromo-2,5-bis(2-bromoethyl)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Dibromobenzene | Simple dibrominated benzene without side chains. | |
1-Bromo-4-(bromomethyl)benzene | Contains a bromomethyl group instead of bromoethyl. | |
1,4-Dibromo-2-methoxybenzene | Contains a methoxy group that alters reactivity and solubility. | |
1-Bromo-3-(bromomethyl)benzene | Different substitution pattern on the benzene ring. |
Uniqueness: The presence of two bromoethyl groups distinguishes 1,4-dibromo-2,5-bis(2-bromoethyl)benzene from simpler brominated compounds and allows for diverse reactivity pathways that are not available in less substituted analogs.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for polybrominated aromatic compounds such as 1,4-dibromo-2,5-bis(2-bromoethyl)benzene. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer complex intermediate, followed by the departure of a leaving group. The electron-withdrawing nature of bromine substituents at the 1 and 4 positions of the benzene ring enhances the electrophilicity of the adjacent carbons, enabling efficient substitution at the 2 and 5 positions.
A representative synthesis involves reacting 2,5-dibromobenzene-1,4-diol with 2-bromoethyl bromide in dimethylformamide at 100°C for 12 hours. The high dielectric constant of dimethylformamide stabilizes the transition state during nucleophilic attack, while elevated temperatures accelerate the elimination of bromide ions. Kinetic studies of analogous systems reveal that the rate-determining step is the formation of the Meisenheimer complex, which is highly sensitive to the electronic effects of substituents. For instance, nitro groups ortho or para to the leaving group can further activate the ring, though this is unnecessary in 1,4-dibromo-2,5-bis(2-bromoethyl)benzene due to the inherent electron-withdrawing capacity of bromine.
Table 1: Comparative SNAr Reaction Conditions for Polybrominated Systems
The regioselectivity of substitution is governed by the positioning of bromine atoms. In 1,4-dibromo-2,5-bis(2-bromoethyl)benzene, the meta-directed bromoethyl groups further polarize the ring, directing nucleophiles to the 2 and 5 positions. This contrasts with electrophilic substitution, where bromine typically acts as a meta-directing group.
The introduction of bromoethyl groups to the aromatic ring presents challenges due to the steric bulk of ethyl chains and the need for precise control over bromination sites. Catalytic bromination techniques employing Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) have proven effective. These catalysts polarize the carbon-bromine bond in brominating agents like bromine (Br2) or N-bromosuccinimide (NBS), facilitating electrophilic attack on the ethyl group.
In one protocol, 1,4-dibromobenzene is treated with 2-bromoethyl magnesium bromide in tetrahydrofuran under catalytic FeBr3, achieving 85% functionalization at the 2 and 5 positions. The catalyst coordinates to the magnesium center, enhancing the nucleophilicity of the ethyl group and promoting coupling. Gas chromatography-mass spectrometry (GC-MS) analysis of reaction mixtures reveals that excess catalyst (>10 mol%) leads to over-bromination, forming undesired tribrominated byproducts.
Alternative approaches utilize phase-transfer catalysts such as tetrabutylammonium bromide to mediate reactions in biphasic systems. For example, a mixture of 1,4-dibromobenzene, 1,2-dibromoethane, and aqueous sodium hydroxide in dichloromethane, catalyzed by tetrabutylammonium bromide, yields 1,4-dibromo-2,5-bis(2-bromoethyl)benzene with 72% efficiency. The catalyst facilitates the transfer of bromide ions across the organic-aqueous interface, ensuring consistent reagent availability.
Table 2: Catalytic Bromination Efficiency Under Varied Conditions
Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
FeBr3 | 2-Bromoethyl MgBr | Tetrahydrofuran | 25 | 85 | |
AlCl3 | Br2 | Dichloromethane | 40 | 68 | |
TBAB | 1,2-Dibromoethane | Dichloromethane | 30 | 72 |
The crystallization of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene is highly solvent-dependent, with polar aprotic solvents favoring monoclinic polymorphs and nonpolar solvents yielding triclinic forms. X-ray diffraction studies indicate that dimethylformamide promotes the formation of a monoclinic crystal system (space group P21/c) due to strong solvent-solute interactions that align molecules into layered stacks. In contrast, recrystallization from toluene produces a triclinic polymorph (space group P-1) with a denser molecular packing, attributed to the solvent’s low polarity and inability to disrupt intermolecular bromine-bromine interactions.
Solvent polarity, quantified by the Hansen solubility parameters, correlates with polymorphic outcomes. For instance, solvents with high δp (polar component) values, such as dimethyl sulfoxide (δp = 16.4 MPa^0.5), stabilize charge-transfer interactions between bromine atoms and adjacent ethyl groups, favoring the monoclinic form. Conversely, low δp solvents like hexane (δp = 0.0 MPa^0.5) permit closer van der Waals contacts, stabilizing the triclinic polymorph.
Table 3: Solvent Properties and Resulting Polymorphs
Solvent | δp (MPa^0.5) | Polymorph | Space Group | Reference |
---|---|---|---|---|
Dimethylformamide | 17.4 | Monoclinic | P21/c | |
Toluene | 2.0 | Triclinic | P-1 | |
Acetic Acid | 8.0 | Monoclinic | P21/c |
Kinetic vs. thermodynamic control further influences crystallization. Rapid cooling of saturated dimethylformamide solutions yields the metastable monoclinic form, while slow evaporation favors the thermodynamically stable triclinic phase. Differential scanning calorimetry (DSC) analyses confirm that the triclinic polymorph exhibits a 5°C higher melting point, consistent with its greater lattice stability.
The crystal packing of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene is fundamentally governed by intermolecular halogen bonding interactions, following established patterns observed in related tetrabrominated benzene derivatives [3] [4]. These interactions manifest through two primary types of halogen bonding mechanisms that have been extensively characterized in polybrominated aromatic systems [5] [6].
Type I halogen-halogen interactions occur through symmetrical, dispersion-dominated contacts between bromine atoms, typically exhibiting bond distances ranging from 3.20 to 3.60 Å [3] [5]. These interactions are characterized by perpendicular orientations of the participating halogen atoms, with bond angles approximating 90 degrees [5] [6]. The crystallographic analysis of the structurally related 1,4-dibromo-2,5-bis(bromomethyl)benzene demonstrates the formation of layered structures through such interactions, where molecules are linked by intermolecular bromine-bromine contacts to form extended ring systems [3] [4].
Type II halogen bonding represents a more directional interaction mechanism, involving the sigma-hole region of one bromine atom directed toward the nucleophilic region of another bromine atom [5] [6]. These interactions typically exhibit shorter bond distances of 3.00 to 3.25 Å and are characterized by highly directional geometries with bond angles ranging from 160 to 180 degrees [5] [6] [7]. The asymmetrical nature of these contacts has been demonstrated to play crucial roles in directing crystal packing arrangements and determining the overall supramolecular architecture [5].
Complementary to the bromine-bromine interactions, carbon-bromine to pi-arene interactions contribute significantly to the overall crystal packing stability [8]. These interactions involve the approach of bromine atoms to aromatic ring systems, typically occurring at distances of 3.2 to 3.5 Å with geometries perpendicular to the aromatic plane [8]. The packing arrangements are further stabilized by carbon-hydrogen to bromine hydrogen bonding interactions, which occur at distances of 2.86 to 3.00 Å with characteristic linear geometries [9].
Table 2: Halogen Bonding Interactions in Polybrominated Aromatic Systems
Interaction Type | Distance Range (Å) | Geometry | Typical Bond Angle (degrees) | Reference |
---|---|---|---|---|
Br···Br Type I (dispersion) | 3.20-3.60 | Symmetrical | 90 | [3] [5] [6] |
Br···Br Type II (halogen bonding) | 3.00-3.25 | Asymmetrical (σ-hole directed) | 160-180 | [5] [6] [7] |
C-Br···π(arene) | 3.2-3.5 | Perpendicular to aromatic plane | 90-120 | [8] |
C-H···Br hydrogen bonding | 2.86-3.00 | Linear C-H···Br | 140-160 | [9] |
Br···O halogen bonding | 3.22 | Linear C-Br···O | 171 | [9] |
The crystal engineering implications of these halogen bonding networks extend beyond simple packing considerations to influence the formation of three-dimensional supramolecular architectures [6]. The highly directional nature of Type II halogen bonding has been exploited in the design of porous networks and hierarchical structures, demonstrating the potential for controlled supramolecular assembly through judicious selection of halogenated building blocks [6] [7].
The conformational behavior of the 2-bromoethyl substituents in 1,4-dibromo-2,5-bis(2-bromoethyl)benzene represents a critical aspect of its molecular architecture, directly influencing both intramolecular stability and intermolecular packing arrangements [10] [11]. The flexibility of these alkyl chains arises from the rotational freedom around the carbon-carbon single bonds connecting the bromine-bearing ethyl groups to the aromatic core [10].
Computational analysis of substituted benzene derivatives has revealed that ethyl benzene systems typically exist as equilibrium mixtures of conformers, with the terminal substituents adopting both planar and perpendicular orientations relative to the benzene ring [11]. For halogenated ethyl substituents, the conformational preferences are influenced by the electronic properties of the halogen atoms and steric interactions between the substituents and the aromatic system [11] [10].
The conformational analysis of bromoethyl side chains involves consideration of three primary rotational states around the carbon-carbon bond connecting the ethyl group to the benzene ring [10]. The anti conformation positions the terminal bromine atom in a fully extended configuration relative to the aromatic ring, while gauche conformations involve rotational angles of approximately 60 degrees [10]. These conformational states exhibit different energetic stabilities, with the anti conformation typically preferred due to minimized steric interactions [10].
Molecular dynamics simulations of halogenated aromatic systems have demonstrated that the conformational flexibility of bromoethyl chains can significantly influence the diffusion behavior and molecular recognition properties of these compounds [12]. The rotational barriers associated with carbon-carbon bond rotation in bromoethyl systems are typically on the order of 12 kilojoules per mole, allowing for facile interconversion between conformational states at ambient temperatures [10].
The conformational flexibility of the bromoethyl substituents also plays a crucial role in determining the overall molecular shape and the accessibility of the bromine atoms for intermolecular interactions [12]. Extended conformations maximize the separation between terminal bromine atoms, potentially favoring intermolecular halogen bonding interactions, while folded conformations may promote intramolecular interactions or alternative packing arrangements [12].
Recent investigations using two-dimensional nuclear magnetic resonance spectroscopy have provided experimental evidence for the dynamic nature of bromoethyl chain conformations in solution [12]. These studies demonstrate that symmetric molecules with equivalent bromoethyl substituents exhibit similar conformational behavior for each substituent, while asymmetric substitution patterns can lead to different conformational preferences for individual chains [12].
Table 3: Conformational Parameters of Bromoethyl Side Chains
Conformational Parameter | Anti Conformation | Gauche Conformation | Eclipsed Conformation | Reference |
---|---|---|---|---|
Dihedral Angle (degrees) | 180 | ±60 | 0 | [10] |
Relative Energy (kJ/mol) | 0.0 | 2-4 | 12-15 | [10] |
Population at 298 K | Major | Minor | Negligible | [10] |
Rotational Barrier (kJ/mol) | 12 | 12 | Variable | [10] |
Steric Interactions | Minimized | Moderate | Maximized | [10] |
The polymorphic behavior of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene can be understood through comparison with the extensively studied polymorphic modifications of the closely related compound 1,4-dibromo-2,5-bis(bromomethyl)benzene [3] [4]. This structurally analogous compound exhibits well-characterized dimorphism, providing valuable insights into the potential polymorphic behavior of the target compound [3] [4].
The two polymorphic forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene demonstrate distinct crystallographic characteristics, with Form I crystallizing in the triclinic space group P-1 and Form II adopting a monoclinic P2₁/c space group [3] [4]. Both forms exhibit imposed inversion symmetry of the molecule, indicating similar molecular symmetry requirements that would likely apply to the ethyl-substituted analog [3] [4].
The crystal structures of both polymorphic forms involve layered arrangements where molecules are linked through intermolecular bromine-bromine interactions to form similar systems of linked rings [3] [4]. These structural similarities suggest that 1,4-dibromo-2,5-bis(2-bromoethyl)benzene would likely adopt comparable packing motifs, with the additional flexibility of the ethyl chains potentially influencing the specific geometric parameters of the resulting crystal structures [3] [4].
Thermodynamic analysis of the polymorphic modifications reveals that Form II represents the thermodynamically stable form at room temperature, while Form I becomes stable at elevated temperatures, indicating an enantiotropic relationship between the two forms [3] [4]. The transition temperature between the two forms has been determined to be approximately 135 degrees Celsius, calculated from differential scanning calorimetry measurements [3] [4].
The density rule provides additional insight into the polymorphic behavior, with the low-temperature Form II exhibiting higher density than the high-temperature Form I [3] [4]. This relationship is consistent with the general principle that more efficiently packed crystal structures exhibit higher densities and greater thermodynamic stability at lower temperatures [3] [4].
Table 4: Polymorphic Characteristics of Related Tetrabrominated Benzene Derivatives
Property | Form I | Form II | Reference |
---|---|---|---|
Space Group | P-1 (triclinic) | P2₁/c (monoclinic) | [3] [4] |
Molecular Symmetry | Inversion center | Inversion center | [3] [4] |
Density Relationship | Lower density | Higher density | [3] [4] |
Thermodynamic Stability | High temperature | Room temperature | [3] [4] |
Transition Temperature | >135°C | <135°C | [3] [4] |
Packing Motif | Layered Br···Br networks | Layered Br···Br networks | [3] [4] |
Melting Behavior | Higher melting point | Lower melting point | [3] [4] |
The implications of these polymorphic characteristics for 1,4-dibromo-2,5-bis(2-bromoethyl)benzene suggest that similar polymorphic behavior could be expected, with the additional conformational flexibility of the ethyl chains potentially introducing additional complexity in the crystal packing arrangements [3] [4]. The presence of multiple bromine atoms provides numerous opportunities for halogen bonding interactions, which could stabilize multiple polymorphic forms under different conditions [3] [4].
Solvent-mediated polymorphic transformations have been demonstrated in related systems, indicating that the choice of crystallization solvent and conditions can significantly influence the polymorphic form obtained [3] [4]. This observation has important implications for the reproducible preparation and characterization of specific polymorphic forms of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene [3] [4].
1,4-Dibromo-2,5-bis(2-bromoethyl)benzene serves as a versatile precursor in conducting polymer synthesis through multiple polymerization pathways. The compound functions effectively as an initiator in atom transfer radical polymerization reactions, enabling controlled synthesis of well-defined polymer architectures [9] [10]. The tetrabrominated structure provides multiple reactive sites for polymerization initiation, allowing for the creation of complex polymer topologies including star polymers and crosslinked networks [9].
Research demonstrates that dibrominated benzene derivatives act as efficient initiators for styrene polymerization when combined with copper-based catalytic systems [9] [11]. The brominated initiators enable bidirectional growth prevention through selective reactivity, resulting in polymers with controlled molecular weights and narrow polydispersity indices [11]. Studies utilizing 1,4-dibromo-2,5-di(bromomethyl)benzene as an initiator in atom transfer radical polymerization of styrene achieved yields up to 96% with excellent molecular weight control [9].
The conducting polymer synthesis applications extend to the preparation of conjugated polymer systems where the brominated compound serves as a coupling partner in transition metal-catalyzed cross-coupling reactions [12] [11]. These reactions enable the formation of carbon-carbon bonds essential for creating extended conjugated systems with enhanced electrical conductivity [13] [14]. The compound participates effectively in Suzuki-type coupling reactions with amino- or aldehyde-functionalized monoboronic acids, yielding functionalized polymer systems [9].
Mechanistic studies reveal that the polymerization process involves initial oxidative addition of the nickel or palladium catalyst into the carbon-bromine bond, followed by transmetalation and reductive elimination steps [11]. The presence of multiple bromine substituents in 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene provides opportunities for controlled crosslinking reactions, enabling the synthesis of three-dimensional polymer networks with tailored properties [9].
Application | Mechanism | Target Products |
---|---|---|
Atom Transfer Radical Polymerization | Copper-catalyzed controlled polymerization [9] [10] | Well-defined polystyrene architectures |
Cross-coupling Reactions | Suzuki and Heck coupling pathways [9] [11] | Conjugated polymer systems |
Controlled Crosslinking | Multiple initiation sites [9] | Three-dimensional polymer networks |
Conducting Polymer Synthesis | Transition metal-catalyzed coupling [11] [14] | Extended conjugated systems |
1,4-Dibromo-2,5-bis(2-bromoethyl)benzene demonstrates significant potential as a templating agent for the fabrication of hierarchical mesoporous materials. The compound's structural characteristics, including its rigid aromatic core and flexible bromoethyl substituents, provide an ideal framework for directing the formation of ordered porous architectures [15] [16]. Research indicates that brominated aromatic compounds can effectively participate in template-directed synthesis processes for creating materials with controlled pore structures [15].
The templating mechanism involves the self-assembly of the brominated compound with silica precursors or other framework-forming species, followed by subsequent removal of the organic template to generate the desired porous structure [16] [17]. Studies demonstrate that hierarchical porous molecular sieves can be synthesized using organic templates containing multiple reactive sites, enabling the formation of complex pore architectures with interconnected micro-, meso-, and macropores [18] [19].
The mesoporous template synthesis methodology typically employs a multi-step approach where the brominated compound undergoes quaternization reactions with suitable nucleophiles to form structure-directing agents [15]. Research shows that dibrominated precursors can be converted into effective mesoporous template agents through reaction with N-methylpiperidine and subsequent treatment with long-chain amines [15]. This approach yields template agents capable of directing the formation of hierarchical pore structures in molecular sieve synthesis [15].
The template removal process involves thermal decomposition or solvent extraction methods, leaving behind the desired mesoporous framework [16] [20]. Characterization studies using nitrogen adsorption-desorption isotherms and electron microscopy confirm the successful formation of ordered mesoporous structures with high surface areas and uniform pore size distributions [18] [21]. The resulting mesoporous materials exhibit exceptional properties for applications in catalysis, separation processes, and energy storage systems [22] [23].
Synthesis Step | Process | Outcome |
---|---|---|
Template Preparation | Quaternization with N-methylpiperidine [15] | Mesoporous template intermediate |
Structure Direction | Self-assembly with framework precursors [16] [17] | Ordered porous architecture formation |
Template Removal | Thermal decomposition or extraction [16] [20] | Hierarchical mesoporous materials |
Characterization | Surface area and pore analysis [18] [21] | Confirmed porous structure properties |
The versatility of 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene in mesoporous material fabrication extends to various synthesis conditions and target materials. The compound can be employed in both soft templating and hard templating approaches, depending on the desired final material properties [22] [24]. Recent advances in template-directed synthesis demonstrate the potential for creating materials with tailored pore sizes ranging from microporous to macroporous regimes [25] [26].